An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Cyclopropyl-1-phenylethanol
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Cyclopropyl-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropyl-1-phenylethanol is a tertiary alcohol characterized by the presence of a cyclopropyl ring and a phenyl group attached to the same carbon atom bearing the hydroxyl group. This unique structural combination imparts specific physical and chemical properties that make it a molecule of interest in organic synthesis and medicinal chemistry. The strained cyclopropyl ring and the aromatic phenyl group influence the compound's reactivity, polarity, and potential biological activity. This guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and spectroscopic characterization of 1-cyclopropyl-1-phenylethanol, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Properties
The structural and electronic characteristics of 1-cyclopropyl-1-phenylethanol are foundational to understanding its behavior.
Molecular Formula and Weight
The molecular formula of 1-cyclopropyl-1-phenylethanol is C₁₁H₁₄O, and its calculated molecular weight is 162.23 g/mol .[1][2]
Structural Diagram
The molecular structure of 1-cyclopropyl-1-phenylethanol is depicted below, illustrating the spatial arrangement of the cyclopropyl, phenyl, and hydroxyl groups around the central tertiary carbon atom.
Caption: Molecular structure of 1-cyclopropyl-1-phenylethanol.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-cyclopropyl-1-phenylethanol is presented in the table below. It is important to note that while some experimental data is available, other values are based on computational predictions or data from structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Physical Form | Liquid | |
| Boiling Point | 241-242 °C | |
| Melting Point | Not available | |
| Density | 1.060 g/mL | [3] |
| Refractive Index | 1.536 | |
| Solubility | Soluble in most organic solvents. Limited solubility in water is expected based on its structure and the properties of analogous compounds like 1-phenylethanol.[4][5] | |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis of 1-Cyclopropyl-1-phenylethanol
The most common and direct method for the synthesis of 1-cyclopropyl-1-phenylethanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[6][7]
Reaction Pathway
The synthesis is typically achieved by reacting cyclopropyl phenyl ketone with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide.
Caption: General workflow for the Grignard synthesis of 1-cyclopropyl-1-phenylethanol.
Experimental Protocol
The following is a generalized, step-by-step methodology for the synthesis of 1-cyclopropyl-1-phenylethanol based on standard Grignard reaction procedures.[6][7]
Materials:
-
Cyclopropyl phenyl ketone
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen or argon inlet. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Addition of Reactants: Place a solution of cyclopropyl phenyl ketone in anhydrous diethyl ether or THF in the flask. Cool the flask in an ice bath.
-
Grignard Addition: Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the ketone. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-cyclopropyl-1-phenylethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methyl protons, and the protons of the cyclopropyl ring. The hydroxyl proton will appear as a singlet, the position of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the methyl group, the cyclopropyl ring, and the quaternary carbon attached to the hydroxyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 1-cyclopropyl-1-phenylethanol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic components, and C=C stretching bands for the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 162. The fragmentation pattern would likely involve the loss of a methyl group, a cyclopropyl group, or a water molecule.
Safety and Handling
While specific toxicity data for 1-cyclopropyl-1-phenylethanol is limited, it should be handled with the care appropriate for a laboratory chemical. Based on its structure and the safety information for analogous compounds like 1-phenylethanol, the following precautions are recommended.[8]
-
Hazard Statements: May be harmful if swallowed (H302).
-
Precautionary Statements:
-
Wear protective gloves/protective clothing/eye protection/face protection (P280).
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
-
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Cyclopropyl-1-phenylethanol is a valuable tertiary alcohol with potential applications in various fields of chemical synthesis. Its preparation via the Grignard reaction is a standard and efficient method. This technical guide has provided a detailed overview of its physical properties, a representative synthetic protocol, and the expected spectroscopic characteristics. The information compiled herein serves as a foundational resource for researchers and professionals working with this compound, enabling a better understanding of its properties and facilitating its use in further research and development.
References
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NIST. (n.d.). Cyclopropyl phenylmethanol. NIST Chemistry WebBook. Retrieved from [Link]
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Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
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Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). Retrieved from [Link]
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